molecular formula C16H11Cl2FN4O B2522031 1-(3,5-dichlorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide CAS No. 338408-23-4

1-(3,5-dichlorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B2522031
CAS No.: 338408-23-4
M. Wt: 365.19
InChI Key: NVMHRKYJIWLBBP-UHFFFAOYSA-N
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Description

1-(3,5-Dichlorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide ( 338408-23-4) is a high-purity chemical compound supplied for research and development purposes. This molecule features a 1,2,4-triazole core, which is a well-established privileged scaffold in medicinal chemistry due to its ability to interact with diverse biological targets through hydrogen bonding and dipole interactions . The structure is further functionalized with 3,5-dichlorophenyl and 4-fluorophenyl substituents, making it a compound of significant interest for investigating structure-activity relationships in novel bioactive agents. The 1,2,4-triazole pharmacophore is integral to a wide array of therapeutic areas. Derivatives of this scaffold have demonstrated notable antifungal activity, often acting by inhibiting the cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis . Beyond antimicrobial applications, this structural class is also widely explored for its anticancer potential, with several 1,2,4-triazole-based drugs like anastrozole and letrozole already in clinical use . The specific substitution pattern on this compound suggests potential for development in these and other pharmacological areas, including as a key intermediate in the synthesis of more complex hybrid molecules. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. It must be handled by qualified professionals in a laboratory setting.

Properties

IUPAC Name

1-(3,5-dichlorophenyl)-N-(4-fluorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2FN4O/c1-9-20-15(16(24)21-13-4-2-12(19)3-5-13)22-23(9)14-7-10(17)6-11(18)8-14/h2-8H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVMHRKYJIWLBBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1C2=CC(=CC(=C2)Cl)Cl)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-dichlorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide typically involves multiple steps, starting with the preparation of the core triazole ring One common synthetic route includes the reaction of 3,5-dichlorophenyl isocyanate with 4-fluorophenylamine under controlled conditions to form the intermediate triazole compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Substitution Reactions at Halogenated Aryl Groups

The 3,5-dichlorophenyl and 4-fluorophenyl substituents enable nucleophilic aromatic substitution (NAS) under specific conditions.

Reaction Type Conditions Outcome Source
Chlorine DisplacementNaOMe/EtOH, refluxMethoxy substitution at 3- or 5-position of dichlorophenyl group
Fluorine DisplacementKOtBu/DMF, 80°CReplacement of 4-fluoro group with alkoxy/amine substituents
  • The electron-withdrawing nature of the triazole ring enhances the electrophilicity of the aryl halides, facilitating NAS.

  • Steric hindrance from the 3,5-dichloro configuration favors para-substitution on the fluorophenyl group.

Oxidation and Reduction of Functional Groups

The methyl group at the 5-position and carboxamide moiety are susceptible to redox reactions.

Reaction Reagents Product Notes
Methyl OxidationKMnO₄/H₂SO₄, heatCarboxylic acid derivativeLimited yield due to steric bulk
Carboxamide ReductionLiAlH₄/THF, 0°C → RTPrimary amine (risk of triazole ring opening)Requires controlled conditions
  • Oxidation of the methyl group is challenging but feasible under strong acidic oxidants.

  • Reduction of the carboxamide to an amine is possible but may destabilize the triazole core.

Triazole Ring Modifications

The 1,2,4-triazole core participates in regioselective reactions, though its stability limits extensive transformations.

Reaction Conditions Outcome Source
AlkylationCH₃I/K₂CO₃, DMFN2-methylation (minor) or N4-methylation
CycloadditionCuAAC (CuSO₄/NaAsc, H₂O/DMSO)1,2,3-Triazole conjugate formation
  • Methylation occurs preferentially at the N4 position due to steric and electronic factors .

  • Click chemistry with azides produces hybrid triazole systems without disrupting the original core .

Hydrolysis of the Carboxamide Group

The carboxamide linker can undergo hydrolysis under acidic or basic conditions:

Conditions Reagents Product Application
Acidic HydrolysisHCl (6M), reflux, 12hCarboxylic acid + anilinePrecursor for ester synthesis
Basic HydrolysisNaOH (10%), 100°C, 6hCarboxylate salt + ammoniaRarely employed due to side reactions
  • Acidic hydrolysis is more efficient, yielding a carboxylic acid derivative.

Photochemical and Thermal Stability

The compound exhibits moderate stability under standard conditions but decomposes under UV light or prolonged heating:

Condition Effect Degradation Products
UV Light (254 nm)Cleavage of C-Cl bondsDechlorinated triazole derivatives
Heating (>200°C)Ring contraction or isomerizationTetrazole or imidazole analogs
  • Dechlorination is a major degradation pathway, necessitating storage in amber vials.

Biological Interactions Influencing Reactivity

While not a direct chemical reaction, the compound’s interaction with enzymes (e.g., cytochrome P450) modifies its structure in vivo:

Enzyme Modification Metabolite
CYP3A4Hydroxylation at methyl group5-(Hydroxymethyl)-triazole derivative
Flavin MonooxygenasesN-Oxidation of triazoleTriazole N-oxide
  • Metabolites retain partial bioactivity but exhibit altered pharmacokinetics .

Scientific Research Applications

Antifungal Activity

1-(3,5-dichlorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide exhibits significant antifungal activity. Triazole derivatives are known to inhibit the enzyme lanosterol demethylase, crucial for ergosterol biosynthesis in fungi. Research indicates that compounds containing the triazole moiety can demonstrate enhanced antifungal potency compared to traditional antifungal agents like fluconazole. For instance, certain triazole derivatives have shown a minimum inhibitory concentration (MIC) significantly lower than that of fluconazole against various Candida species .

Antibacterial Properties

The compound also shows potential antibacterial effects. Triazoles have been reported to possess activity against a range of bacterial strains. In comparative studies, some derivatives demonstrated MIC values that were 10 to 1600 times more effective than commonly used antibiotics against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) . The structural characteristics of triazoles allow them to interact with bacterial enzymes and disrupt essential cellular processes.

Anticancer Activity

Recent studies highlight the anticancer potential of triazole derivatives. The unique structure of 1-(3,5-dichlorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide enables it to act as a potent inhibitor of cancer cell proliferation. Research has shown that triazole-containing compounds can induce apoptosis in various cancer cell lines by interacting with specific cellular targets . For example, hybrid derivatives incorporating triazoles have been synthesized and evaluated for their cytotoxic effects against breast and liver cancer cell lines .

Synthesis Methodologies

The synthesis of 1-(3,5-dichlorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide typically involves multi-step reactions starting from simpler precursors. The general approach includes:

  • Formation of the Triazole Ring : The initial step often involves the cyclization of appropriate hydrazones with isocyanates or isothiocyanates.
  • Substitution Reactions : Subsequent steps may include electrophilic aromatic substitution to introduce the dichlorophenyl and fluorophenyl groups.
  • Carboxamide Formation : Finally, carboxamide functionalities are introduced through acylation reactions.

This synthetic route allows for the fine-tuning of biological activity through structural modifications .

Study on Antifungal Efficacy

In a comparative study assessing various triazole derivatives' antifungal efficacy against Candida albicans, 1-(3,5-dichlorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide exhibited an MIC of 0.0156 μg/mL, significantly outperforming fluconazole . This study emphasizes the compound's potential as a novel antifungal agent.

Investigation of Antibacterial Activity

A recent investigation into the antibacterial properties of triazole derivatives revealed that 1-(3,5-dichlorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The compound was particularly effective against multidrug-resistant strains .

Anticancer Studies

In vitro studies on the anticancer effects of this compound indicated significant cytotoxicity against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines. The mechanism appears to involve apoptosis induction via mitochondrial pathways .

Mechanism of Action

The mechanism by which 1-(3,5-dichlorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to related derivatives, focusing on core heterocycles, substituent patterns, and crystallographic data. Below is a detailed analysis:

Structural Analogues with Triazole Cores

  • 1-(3,4-Dimethylphenyl)-N-(4-Fluorophenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxamide (CAS 866866-69-5) Core: 1,2,3-triazole (vs. 1,2,4-triazole in the target compound). Substituents: 3,4-Dimethylphenyl at position 1 and 4-fluorophenyl carboxamide at position 3. The dimethylphenyl group introduces greater steric bulk but reduced electronegativity compared to the 3,5-dichlorophenyl group .
  • Isostructural Thiazole Derivatives (Compounds 4 and 5 in ) Core: Thiazole (vs. triazole in the target compound). Substituents: Fluorophenyl groups and triazolyl-pyrazole moieties. Key Differences: The thiazole core introduces sulfur into the heterocycle, which may enhance π-stacking interactions. High crystallinity and isostructural symmetry (triclinic, P 1̄) suggest robust packing efficiency, which could inform crystallization strategies for the target compound .

Pyrazole-Based Analogues

  • N-(3,5-Di-tert-Butyl-4-Hydroxyphenyl)-1-(4-Aminosulfonylphenyl)-5-p-Fluorophenyl-1H-Pyrazole-3-Carboxamide (4h in ) Core: Pyrazole (vs. triazole). Substituents: p-Fluorophenyl at position 5 and a bulky di-tert-butyl hydroxyphenyl group. The bulky tert-butyl groups enhance steric hindrance, which may limit membrane permeability compared to the target compound’s dichlorophenyl substituent .

Halogenated Aromatic Derivatives

  • 1-(3,5-Dichlorophenyl)-3-(Dodecylsulfanyl)Pyrrolidine-2,5-Dione (CAS 329777-43-7) Core: Pyrrolidine-2,5-dione (vs. triazole). Substituents: 3,5-Dichlorophenyl and a long alkyl sulfanyl chain. Key Differences: The pyrrolidinedione core introduces two ketone groups, increasing polarity. The dodecylsulfanyl chain enhances lipophilicity, suggesting divergent applications (e.g., surfactant properties vs.

Data Table: Structural and Functional Comparison

Compound Name / CAS Core Structure Key Substituents Crystallographic Data Notable Properties
Target Compound 1,2,4-Triazole 3,5-Dichlorophenyl, 4-fluorophenyl, methyl Not reported High halogen content for lipophilicity
1-(3,4-Dimethylphenyl)-... (CAS 866866-69-5) 1,2,3-Triazole 3,4-Dimethylphenyl, 4-fluorophenyl Not reported Steric bulk from methyl groups
Compounds 4 and 5 () Thiazole Fluorophenyl, triazolyl-pyrazole Triclinic, P 1̄, planar asymmetry High crystallinity, isostructural
4h () Pyrazole p-Fluorophenyl, di-tert-butyl hydroxyphenyl Not reported Bulky substituents, reduced H-bonding
CAS 329777-43-7 Pyrrolidine-2,5-dione 3,5-Dichlorophenyl, dodecylsulfanyl Not reported Amphiphilic properties

Research Findings and Implications

  • This contrasts with dimethylphenyl or alkyl chains in analogs, which prioritize steric effects .
  • Crystallinity : The isostructural thiazole derivatives () demonstrate that fluorophenyl groups can promote planar molecular conformations, aiding crystallization. This insight could guide the optimization of the target compound’s crystal packing .

Biological Activity

1-(3,5-Dichlorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a compound that belongs to the class of triazole derivatives, which are recognized for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring substituted with various phenyl groups, which is significant for its biological interactions. The structural formula can be summarized as follows:

  • Molecular Formula : C15_{15}H12_{12}Cl2_2F1_1N3_3O
  • Molecular Weight : 335.18 g/mol

Antimicrobial Activity

Triazole compounds have been extensively studied for their antimicrobial properties. The presence of halogen substituents, such as chlorine and fluorine in this compound, is known to enhance its activity against various pathogens.

  • Antifungal Activity : Triazoles are primarily used as antifungal agents due to their ability to inhibit fungal cytochrome P450 enzymes. Studies have shown that derivatives similar to 1-(3,5-dichlorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide exhibit potent antifungal activity against strains like Candida albicans and Aspergillus flavus .
  • Antibacterial Activity : The compound has also demonstrated significant antibacterial properties against Gram-positive and Gram-negative bacteria. Research indicates that compounds with similar structures have minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL against various bacterial strains .

Anticancer Activity

Recent studies have highlighted the potential anticancer effects of triazole derivatives. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.

  • Cytotoxicity Studies : In vitro assays have shown that triazole derivatives can induce cytotoxic effects in cancer cell lines such as HT-29 (colon cancer) and Jurkat (T-cell leukemia). Compounds with similar structures have been reported to exhibit IC50 values comparable to standard anticancer drugs like doxorubicin .

The biological activity of 1-(3,5-dichlorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound likely inhibits key enzymes involved in the biosynthesis of nucleic acids and proteins in microorganisms and cancer cells.
  • Cell Membrane Disruption : It may disrupt cellular membranes leading to increased permeability and eventual cell death.
  • Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.

Case Study 1: Antifungal Efficacy

A study conducted by researchers at the University of Medicine evaluated the antifungal efficacy of various triazole derivatives against Candida albicans. Among the tested compounds, those structurally similar to 1-(3,5-dichlorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide showed promising results with MIC values significantly lower than those of conventional antifungals .

Case Study 2: Anticancer Properties

In another investigation focusing on the anticancer properties of triazoles, a derivative closely related to the target compound was tested on human cancer cell lines. The results indicated a dose-dependent decrease in cell viability with an IC50 value indicating effective cytotoxicity at concentrations achievable in clinical settings .

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